molecular formula C12H16ClNO2 B1675991 2-(4-chlorophenyl)-5-ethyl-1,3-dioxan-5-amine CAS No. 73987-06-1

2-(4-chlorophenyl)-5-ethyl-1,3-dioxan-5-amine

Cat. No.: B1675991
CAS No.: 73987-06-1
M. Wt: 241.71 g/mol
InChI Key: KRENEBVXXOIAOY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of m-Dioxan-5-amine, 2-(p-chlorophenyl)-5-ethyl- typically involves the reaction of 2-(p-chlorophenyl)-5-ethyl-1,3-dioxane with an amine source under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a stable form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: m-Dioxan-5-amine, 2-(p-chlorophenyl)-5-ethyl- undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

m-Dioxan-5-amine, 2-(p-chlorophenyl)-5-ethyl- has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of m-Dioxan-5-amine, 2-(p-chlorophenyl)-5-ethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • m-Dioxan-5-amine, 2-(p-chlorophenyl)-5-methyl-
  • m-Dioxan-5-amine, 2-(p-chlorophenyl)-5-propyl-

Comparison: Compared to similar compounds, m-Dioxan-5-amine, 2-(p-chlorophenyl)-5-ethyl- is unique due to its specific ethyl substitution, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in various research and industrial applications to achieve desired outcomes .

Properties

CAS No.

73987-06-1

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-ethyl-1,3-dioxan-5-amine

InChI

InChI=1S/C12H16ClNO2/c1-2-12(14)7-15-11(16-8-12)9-3-5-10(13)6-4-9/h3-6,11H,2,7-8,14H2,1H3

InChI Key

KRENEBVXXOIAOY-UHFFFAOYSA-N

SMILES

CCC1(COC(OC1)C2=CC=C(C=C2)Cl)N

Canonical SMILES

CCC1(COC(OC1)C2=CC=C(C=C2)Cl)N

Appearance

Solid powder

73987-06-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

m-Dioxan-5-amine, 2-(p-chlorophenyl)-5-ethyl-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-chlorophenyl)-5-ethyl-1,3-dioxan-5-amine
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2-(4-chlorophenyl)-5-ethyl-1,3-dioxan-5-amine
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2-(4-chlorophenyl)-5-ethyl-1,3-dioxan-5-amine
Reactant of Route 4
2-(4-chlorophenyl)-5-ethyl-1,3-dioxan-5-amine
Reactant of Route 5
2-(4-chlorophenyl)-5-ethyl-1,3-dioxan-5-amine
Reactant of Route 6
2-(4-chlorophenyl)-5-ethyl-1,3-dioxan-5-amine

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